molecular formula C15H11N5O4 B11711867 Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11711867
M. Wt: 325.28 g/mol
InChI Key: GHZZOLPIYRQLGV-UHFFFAOYSA-N
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Description

Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of nicotinic acid with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reducing agents can be used to reduce the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol or methanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Hydrazide: A simpler hydrazide derivative of nicotinic acid.

    Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.

    Indole Derivatives: Compounds containing the indole structure, which may have similar chemical properties.

Uniqueness

Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific structural features, such as the presence of the nitro group and the indole ring. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H11N5O4

Molecular Weight

325.28 g/mol

IUPAC Name

N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminopyridine-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c1-19-12-5-4-10(20(23)24)7-11(12)13(15(19)22)17-18-14(21)9-3-2-6-16-8-9/h2-8,22H,1H3

InChI Key

GHZZOLPIYRQLGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)C3=CN=CC=C3

Origin of Product

United States

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